3-(1-Hydroxypropoxy)propyl benzoate
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Overview
Description
3-(1-Hydroxypropoxy)propyl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a 3-(1-hydroxypropoxy)propyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropoxy)propyl benzoate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. The reaction is typically carried out under basic conditions using sodium hydride (NaH) or potassium hydride (KH) as the base .
Industrial Production Methods
Industrial production of this compound may involve the esterification of benzoic acid with 3-(1-hydroxypropoxy)propanol. This process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxypropoxy)propyl benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated benzoate derivatives.
Scientific Research Applications
3-(1-Hydroxypropoxy)propyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial products
Mechanism of Action
The mechanism of action of 3-(1-Hydroxypropoxy)propyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and 3-(1-hydroxypropoxy)propanol, which can further interact with biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Propyl benzoate: An ester with a similar benzoate group but a different alkyl chain.
Ethyl benzoate: Another ester with a shorter alkyl chain.
Methyl benzoate: An ester with the shortest alkyl chain among the similar compounds
Uniqueness
3-(1-Hydroxypropoxy)propyl benzoate is unique due to its specific 3-(1-hydroxypropoxy)propyl chain, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
125457-59-2 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(1-hydroxypropoxy)propyl benzoate |
InChI |
InChI=1S/C13H18O4/c1-2-12(14)16-9-6-10-17-13(15)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
InChI Key |
RVUWBWPSEWRBLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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